N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
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Description
N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18ClFN6O and its molecular weight is 400.84. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, including compounds related to N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine, have demonstrated good or moderate antimicrobial activities against various microorganisms. The synthesis of these compounds involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to potential applications in addressing microbial infections (Bektaş et al., 2010).
Anticancer Activities
1,2,4-Triazine derivatives bearing piperazine amide moiety, structurally related to the compound of interest, have shown promising antiproliferative effects against breast cancer cells, indicating potential for anticancer drug development. These compounds were synthesized and evaluated for their effectiveness in inhibiting cancer cell proliferation, offering a foundation for future research in cancer therapy (Yurttaş et al., 2014).
Biological Activity and Structure-Activity Relationship
Research on 1,2,4-triazole derivatives containing a piperazine nucleus has explored their antimicrobial, antioxidant, and enzyme inhibitory activities. This study highlights the importance of structural modifications in enhancing biological activities and provides insights into the structure-activity relationships of these compounds. The findings suggest potential applications in developing new therapeutic agents with improved efficacy and selectivity (Mermer et al., 2018).
Fluorescent Logic Gates
A study on compounds comprising a piperazine receptor and a fluorophore demonstrated the ability to reconfigure fluorescent logic gates by altering solvent polarity. This research presents innovative applications in the development of tools for probing cellular membranes and protein interfaces, expanding the potential uses of piperazine-based compounds in biomedical research (Gauci & Magri, 2022).
Properties
IUPAC Name |
[5-(4-chloroanilino)triazolidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN6O/c20-13-5-7-14(8-6-13)22-18-17(23-25-24-18)19(28)27-11-9-26(10-12-27)16-4-2-1-3-15(16)21/h1-8,17-18,22-25H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLZCHUNQYDUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.